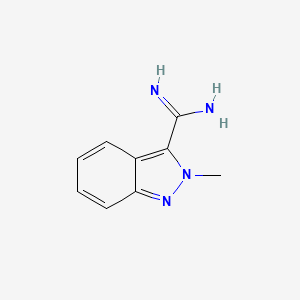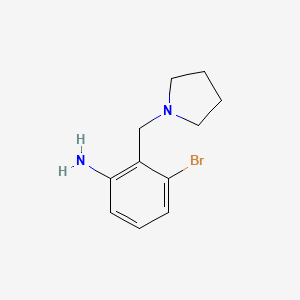
2-(Prop-2-en-1-yl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Prop-2-en-1-yl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an azetidine ring substituted with a prop-2-en-1-yl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The compound’s molecular formula is C6H11N, and it has a molecular weight of 97.16 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing azetidines, including 2-(prop-2-en-1-yl)azetidine, is the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition between an imine and an alkene component . Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various substituents .
Industrial Production Methods
Industrial production of azetidines often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Prop-2-en-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the prop-2-en-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives .
Aplicaciones Científicas De Investigación
2-(Prop-2-en-1-yl)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(prop-2-en-1-yl)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows the compound to participate in various chemical reactions, including ring-opening and substitution reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is similar in structure but contains a carbonyl group, which imparts different reactivity and biological properties.
3-Allylazetidin-2-one: Another similar compound with an allyl group, used in medicinal chemistry for its unique properties.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound has a butadiene group, which affects its chemical behavior and applications.
Uniqueness
2-(Prop-2-en-1-yl)azetidine is unique due to its specific substitution pattern and the resulting chemical properties. Its ring strain and reactivity make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H11N |
|---|---|
Peso molecular |
97.16 g/mol |
Nombre IUPAC |
2-prop-2-enylazetidine |
InChI |
InChI=1S/C6H11N/c1-2-3-6-4-5-7-6/h2,6-7H,1,3-5H2 |
Clave InChI |
MDJPQJBJEXXHBV-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


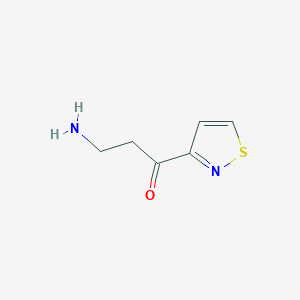
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)
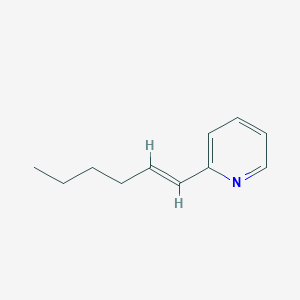

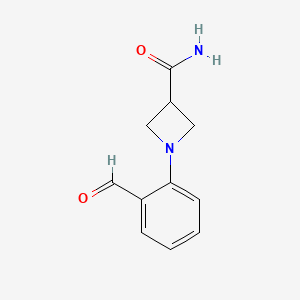

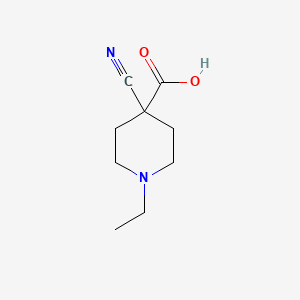
![1-[(Benzyloxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B13171050.png)
![2-[3-(2-Fluorophenyl)phenyl]ethan-1-amine](/img/structure/B13171056.png)


